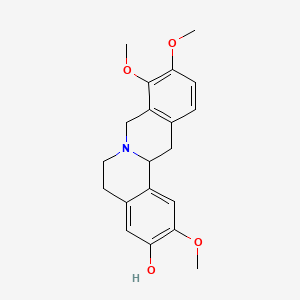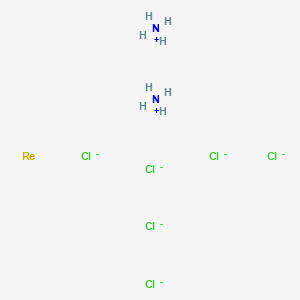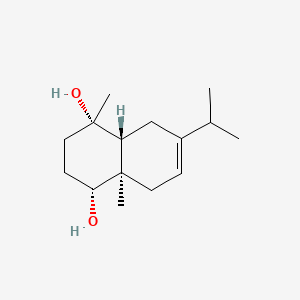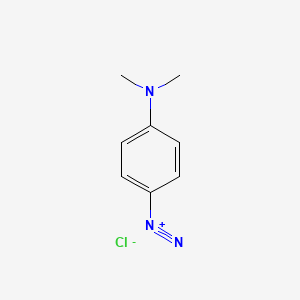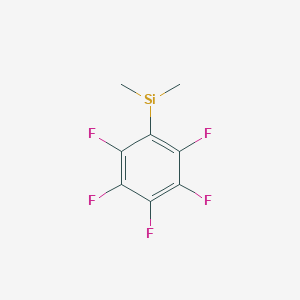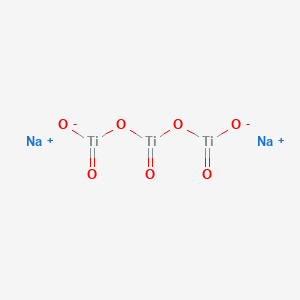
Sodium titanate
Overview
Description
Sodium titanate is a chemical compound with the formula Na₂Ti₃O₇ or Na₂O•3TiO₂. It is an inorganic compound often seen as a solid white powder. This compound is notable for its unique properties, including high thermal stability and chemical resistance, making it valuable in various industries .
Synthetic Routes and Reaction Conditions:
High-Temperature Reaction: One common method involves the reaction of sodium hydroxide (NaOH) and titanium dioxide (TiO₂) at high temperatures.
Molten Salt Method: Another method involves using a molten mixture of sodium hydroxide and titanium dioxide.
Hydrothermal Synthesis: this compound can also be synthesized via hydrothermal routes using sodium hydroxide as the mineralizer.
Industrial Production Methods:
Molten Salt Processing: This method is used to prepare this compound nanorods on substrates like cordierite for applications such as soot catalytic combustion.
Eco-Friendly Synthesis: Environmentally friendly methods have been developed to produce stable sodium titanates for use as sorbents in removing radionuclides from water.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in catalytic applications.
Reduction: It is also involved in reduction reactions, such as the photocatalytic reduction of nitric oxide.
Ion-Exchange: this compound exhibits ion-exchange properties, making it useful for removing radioactive ions from wastewater.
Common Reagents and Conditions:
Oxidation: Typically involves high temperatures and the presence of oxygen or other oxidizing agents.
Reduction: Often requires a reducing environment, such as the presence of hydrogen or other reducing agents.
Ion-Exchange: Involves aqueous solutions containing the ions to be exchanged.
Major Products:
Oxidation: Products can include various oxides depending on the specific reaction conditions.
Reduction: Reduced forms of the target molecules, such as reduced nitrogen oxides.
Ion-Exchange: The exchanged ions, such as strontium or cesium, are removed from the solution.
Chemistry:
Catalysis: this compound is used as a catalyst in various chemical reactions, including the reduction of nitric oxide.
Biology and Medicine:
Antimicrobial Activity: this compound nanotubes have shown potential in combating bone infections.
Industry:
Mechanism of Action
Target of Action
Sodium titanate (NaTNT) is a promising material for energy applications . It is primarily used as a catalyst in chemical syntheses for the production of biofuel precursors . It has also been evaluated for its photocatalytic reduction of nitric oxide (NO) .
Mode of Action
This compound interacts with its targets through its unique structural properties. The nanotubular morphology of this compound, which is dependent on the synthesis conditions, plays a crucial role in its interaction with targets . For instance, this compound nanotubes have been used to insert transition magnetic metals (Fe, Ni, Co) for specific applications . The nanotubular structure breaks down during the calcination process, leading to the formation of TiO2 nanoparticles .
Biochemical Pathways
This compound affects various biochemical pathways, particularly those involved in energy storage and photocatalysis . It has been used in the photocatalytic degradation of NO , and its ion exchange capacity allows it to improve its properties by replacing Na+ cations with transition metal or rare earth ions .
Pharmacokinetics
For instance, this compound anodes synthesized via “chimie-douce” methods generally require a post-synthesis dehydration step . Their crystal structures are sensitive to heating conditions, resulting in distinct sodium storage performance .
Result of Action
The result of this compound’s action is largely dependent on its application. In the context of photocatalytic degradation of NO, this compound displayed better performance in the reduction of NO compared to impregnated samples . In the context of energy storage, this compound anodes heated at lower temperatures with layered structures deliver larger capacities than those heated at high temperatures with tunnel structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the structural properties of this compound nanotubes, including the presence of structural water and the emergence of mixed phases due to the interchange between H and Na, are strongly dependent on the synthesis conditions . Additionally, the photocatalytic activity of this compound can be influenced by factors such as the flow rate of NO and the UV irradiation source .
Comparison with Similar Compounds
Potassium Titanate: Similar to sodium titanate but uses potassium ions instead of sodium. It also exhibits ion-exchange and catalytic properties.
Lithium Titanate: Used in lithium-ion batteries, known for its high stability and safety.
Uniqueness of this compound:
Thermal Stability: this compound has higher thermal stability compared to some other titanates.
Ion-Exchange Efficiency: It is particularly effective in removing radioactive ions from wastewater.
Energy Storage Potential: Its high charge storage capacity makes it a promising candidate for sodium-ion batteries.
This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;bis[(oxido(oxo)titanio)oxy]-oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.7O.3Ti/q2*+1;;;;;;2*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMGGTZECPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)O[Ti](=O)O[Ti](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7Ti3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sodium titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12034-36-5 | |
| Record name | Disodium trititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and structure of sodium titanate?
A1: this compound exists in various forms with different stoichiometries. Some common ones include Na2Ti3O7, Na2Ti6O13, and NaTi3O6(OH)·2H2O. These compounds possess layered or tunnel structures formed by TiO6 octahedra, with sodium ions residing in the interlayer spaces. [, , , , ]
Q2: How does the presence of structural water affect this compound's properties?
A2: Structural water in this compound, such as in NaTi3O6(OH)·2H2O, can significantly influence its electrochemical properties. Studies have shown that removing interlayer water leads to a morphology change, transforming ultrafine nanowires into crystalline nanorods. [] This dehydration also induces a structural shift from layered NaTi3O6(OH)·2H2O to tunnel-structured Na2Ti6O13. [] The removal of water enhances sodium ion diffusion within the TiO6 octahedral layers, resulting in improved rate capability and cycling performance for battery applications. []
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: Researchers commonly use techniques like X-ray diffraction (XRD) to determine the crystal structure and phase composition of this compound. [, , , , , , ] Additionally, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) help visualize the morphology and size of the nanostructures. [, , , , , ] Other techniques, like X-ray absorption spectroscopy (XAS) and Raman spectroscopy, can provide insights into the local atomic environment and bonding characteristics. [, , ]
Q4: How does the calcination atmosphere affect the characteristics of this compound nanostructures?
A4: Calcination atmosphere significantly affects this compound characteristics. Studies show that calcination under reducing conditions, compared to oxidizing conditions, favors the formation of Na2Ti6O13-type sodium titanates with nanorod morphology. [] The choice of calcination atmosphere can be optimized depending on the desired phase and morphology for specific applications. []
Q5: What is the thermal stability of this compound nanotubes synthesized by different methods?
A5: The thermal stability of this compound nanotubes varies with the synthesis method. Microwave-assisted hydrothermal synthesis yields nanotubes with higher thermal stability compared to those synthesized by conventional hydrothermal methods. [] The tube structure collapses at temperatures above 500°C for conventionally synthesized nanotubes, while those produced via microwave heating remain stable up to 600°C. []
Q6: How is this compound used in water purification?
A6: this compound acts as an effective ion exchanger for water purification. [, , , ] Its layered structure allows for the selective adsorption of cations like strontium (Sr2+), even in the presence of competing ions like cesium (Cs+) or other metal cations. [, , ] This selectivity makes this compound valuable for removing radioactive strontium from contaminated water. [, , ]
Q7: Can you elaborate on the mechanism of strontium adsorption by this compound?
A7: Strontium adsorption onto this compound primarily follows a surface precipitation mechanism. [] The adsorbed strontium ions react with the titanate framework, leading to the formation of a strontium titanate structure on the material's surface. [] This process effectively removes strontium from the aqueous solution.
Q8: What factors influence the adsorption capacity of this compound for pollutants like methylene blue?
A8: The adsorption capacity of this compound for pollutants like methylene blue is significantly influenced by its morphology and surface area. Hierarchical flower-like this compound architectures, assembled from one-dimensional nanoribbons, exhibit a high surface area and demonstrate excellent removal capacity for methylene blue. [] The adsorption process often follows a pseudo-second-order kinetic model, suggesting that surface adsorption and intraparticle diffusion are the controlling mechanisms. [, ]
Q9: How is this compound employed as a catalyst in biodiesel production?
A9: Sodium titanates, particularly those with nanotubular structures, exhibit catalytic activity in biodiesel production through transesterification reactions. [, ] Their effectiveness can be further enhanced by doping with potassium, which increases their basicity. [] The presence of medium and strong basic sites on the surface of potassium-doped this compound nanotubes promotes the conversion of soybean oil to biodiesel in the presence of methanol. []
Q10: Can the photocatalytic activity of this compound be improved?
A10: Yes, incorporating dopants like nickel oxide (NiO) into this compound-TiO2 composites can enhance photocatalytic efficiency. [] The p-type semiconductor nature of NiO, coupled with the unique structural properties of this compound, contributes to improved charge separation and light absorption, ultimately enhancing photocatalytic activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



